(2-methoxy-5-(N-methylsulfamoyl)phenyl)boronic acid
Overview
Description
(2-methoxy-5-(N-methylsulfamoyl)phenyl)boronic acid is an organic compound characterized by a phenyl ring substituted with a methoxy group, a methylsulfamoyl group, and a boronic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods
Industrial production of (2-methoxy-5-(N-methylsulfamoyl)phenyl)boronic acid may involve large-scale Suzuki–Miyaura coupling reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
(2-methoxy-5-(N-methylsulfamoyl)phenyl)boronic acid can undergo several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Reduction: The compound can be reduced under specific conditions to modify the functional groups attached to the phenyl ring.
Substitution: The methoxy and methylsulfamoyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can introduce a wide range of functional groups to the aromatic ring.
Scientific Research Applications
(2-methoxy-5-(N-methylsulfamoyl)phenyl)boronic acid has several scientific research applications:
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.
Mechanism of Action
The mechanism of action of (2-methoxy-5-(N-methylsulfamoyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diol-containing molecules. This property makes it useful in the development of sensors and drug delivery systems. The boronic acid group can interact with biological molecules, influencing various molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with similar reactivity but lacking the methoxy and methylsulfamoyl groups.
(2-methoxyphenyl)boronic acid: Similar structure but without the methylsulfamoyl group.
(5-(N-methylsulfamoyl)phenyl)boronic acid: Similar structure but without the methoxy group.
Uniqueness
(2-methoxy-5-(N-methylsulfamoyl)phenyl)boronic acid is unique due to the presence of both methoxy and methylsulfamoyl groups, which can influence its reactivity and interactions with other molecules. These functional groups can enhance its solubility, stability, and specificity in various applications .
Properties
IUPAC Name |
[2-methoxy-5-(methylsulfamoyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO5S/c1-10-16(13,14)6-3-4-8(15-2)7(5-6)9(11)12/h3-5,10-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBAZKRXPRYRKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)S(=O)(=O)NC)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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